

Spectroscopic data (NMR, MS) for Banksialactone A characterization.

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Compound of Interest		
Compound Name:	Banksialactone A	
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Characterization of Banksialactone A: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of **Banksialactone A**, a major metabolite isolated from the Australian fungus Aspergillus banksianus. The structural elucidation of this isochromanone was primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document summarizes the key spectroscopic data and experimental protocols from the definitive study by Chaudhary et al. (2018).

Spectroscopic Data

The structural confirmation of **Banksialactone A** was based on extensive 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, in conjunction with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectroscopic data for **Banksialactone A**, recorded in CDCl₃ at 600 MHz and 150 MHz respectively, are presented in Table 1. These data are crucial for the assignment of the chemical structure.



Table 1. ¹H and ¹³C NMR Data for Banksialactone A in CDCl₃

Position	δC (ppm), type	δΗ (ppm), mult. (J in Hz)
1	169.5, C	
3	77.2, CH	4.62, m
4	33.6, CH ₂	2.85, dd (16.5, 3.5)
2.78, dd (16.5, 11.5)		
4a	137.9, C	
5	115.3, CH	6.78, d (8.0)
6	136.2, CH	7.30, t (8.0)
7	117.8, CH	6.85, d (8.0)
8	161.4, C	_
8a	100.2, C	
9	20.6, CH₃	2.38, s
10	6.8, CH₃	1.52, d (6.5)
8-OH	11.18, s	

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was employed to determine the molecular formula of **Banksialactone A**.

Table 2. Mass Spectrometry Data for Banksialactone A

lon	Calculated m/z	Found m/z	Molecular Formula
[M + H]+	221.0808	221.0807	C12H13O4

Experimental Protocols



The following section details the methodologies used for the acquisition of the spectroscopic data.

NMR Spectroscopy

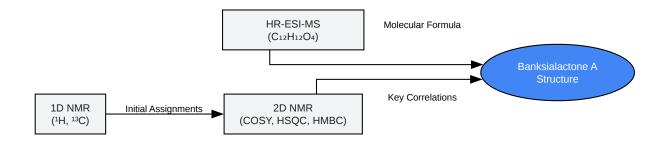
NMR spectra were acquired on a Bruker Avance III 600 MHz spectrometer equipped with a 5 mm CPTCI cryoprobe. The sample was dissolved in deuterated chloroform (CDCI₃). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (δ H 7.26 and δ C 77.16). Coupling constants (J) are reported in Hertz (Hz). Standard Bruker pulse sequences were utilized for 1D and 2D NMR experiments.

High-Resolution Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS data were obtained using a Bruker Solarix 2XR Fourier transform ion cyclotron resonance mass spectrometer (FTICR-MS) equipped with an electrospray ionization source. The analysis was performed in positive ion mode.

Structural Elucidation Workflow

The structural elucidation of **Banksialactone A** involved a logical workflow starting from the determination of the molecular formula, followed by the detailed analysis of NMR data to piece together the molecular structure. The key correlations from 2D NMR experiments were instrumental in this process.



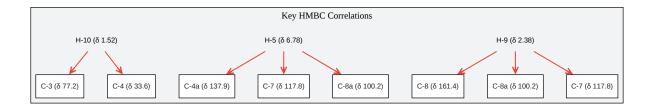
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Caption: Workflow for the structure elucidation of **Banksialactone A**.

Key NMR Correlations



The HMBC (Heteronuclear Multiple Bond Correlation) experiment was particularly informative in establishing the connectivity of the molecular fragments. The following diagram illustrates some of the key HMBC correlations observed for **Banksialactone A**.



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